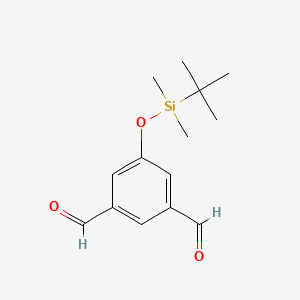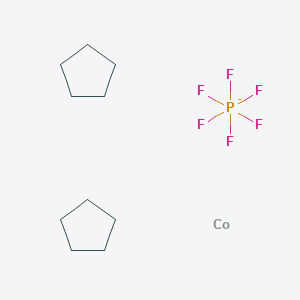
Cobalt;cyclopentane;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a member of the cobaltocenium family, which is characterized by the presence of a cobalt ion sandwiched between two cyclopentadienyl rings. The hexafluorophosphate anion (PF6-) serves as the counterion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of cobalt;cyclopentane;hexafluorophosphate typically involves the reaction of cobalt(II) chloride with cyclopentadiene in the presence of a reducing agent, followed by the addition of hexafluorophosphoric acid. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity .
Chemical Reactions Analysis
Cobalt;cyclopentane;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) species.
Reduction: It can be reduced back to cobalt(II) under specific conditions.
Substitution: The cyclopentadienyl rings can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cobalt;cyclopentane;hexafluorophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which cobalt;cyclopentane;hexafluorophosphate exerts its effects involves the interaction of the cobalt center with various molecular targets. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl rings provide stability and enable the compound to participate in various catalytic cycles. The hexafluorophosphate anion helps to stabilize the overall structure and enhance solubility in various solvents .
Comparison with Similar Compounds
Cobalt;cyclopentane;hexafluorophosphate can be compared with other similar compounds, such as:
Bis(ethylcyclopentadienyl)cobalt(II): Similar structure but with ethyl groups on the cyclopentadienyl rings.
Dicarbonylcyclopentadienyl cobalt(I): Contains carbonyl groups instead of hexafluorophosphate.
Ferrocenium tetrafluoroborate: Similar sandwich structure but with iron instead of cobalt and tetrafluoroborate as the counterion.
These compounds share some chemical properties but differ in their reactivity, stability, and specific applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H20CoF6P- |
|---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
cobalt;cyclopentane;hexafluorophosphate |
InChI |
InChI=1S/2C5H10.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-5H2;;/q;;;-1 |
InChI Key |
DIRVGPLXSWPSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


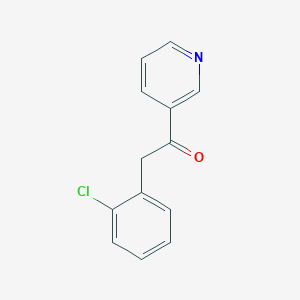

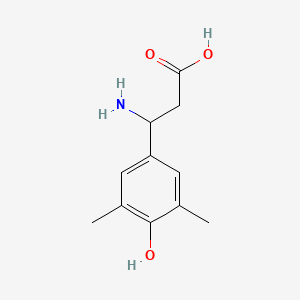
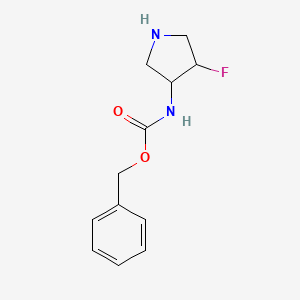
![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)

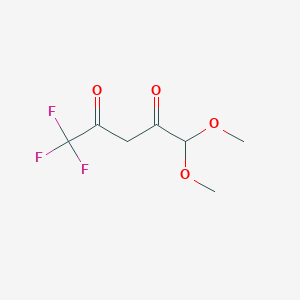
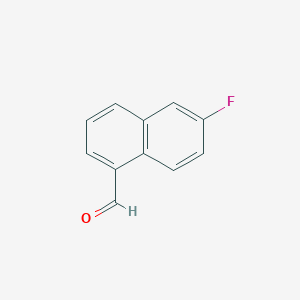
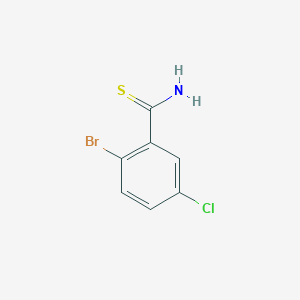

![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
